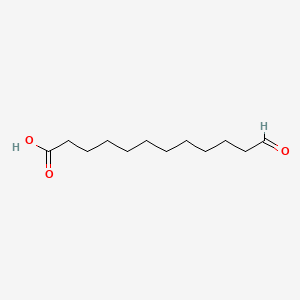
12-Oxododecanoic acid
Overview
Description
12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.
Scientific Research Applications
Industrial Applications
1. Nylon-12 Production
- Monomer Synthesis : 12-Oxododecanoic acid is crucial in synthesizing 12-aminododecanoic acid, the primary monomer for nylon-12. This polyamide is valued for its low water absorption, chemical resistance, and mechanical properties, making it suitable for various applications including automotive parts, medical devices, and industrial components .
- Sustainable Production Methods : Recent studies highlight advancements in biotechnological processes to produce nylon-12 monomers from renewable sources like glucose. This method reduces reliance on petrochemical feedstocks and addresses environmental concerns associated with traditional synthesis methods .
2. Chemical Intermediates
- Oxime Production : The compound can be converted into this compound oxime, which acts as an intermediate for synthesizing other valuable chemicals. This transformation opens pathways to produce various monomers that can be utilized in polymer chemistry and material science .
- Hydrogenation Processes : Through hydrogenation, this compound can be transformed into other derivatives that serve as intermediates in the synthesis of high-performance materials .
Biochemical Applications
1. Enzyme Substrate
- Substrate for Cytochrome P450 Enzymes : Research indicates that this compound serves as a substrate for cytochrome P450 enzymes involved in fatty acid metabolism. These enzymes facilitate hydroxylation reactions that are essential in biotransformation processes . Understanding these interactions can lead to improved metabolic engineering strategies for producing fatty acid derivatives.
2. Metabolic Engineering
- Microbial Production Systems : Engineered microbial systems utilize this compound as a building block for producing bio-based chemicals. By optimizing metabolic pathways, researchers have developed strains of Escherichia coli capable of converting simple sugars into complex fatty acid derivatives like ω-aminododecanoic acid . This innovation supports sustainable practices in chemical manufacturing.
Case Studies
Properties
CAS No. |
3956-80-7 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
12-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15) |
InChI Key |
KGEACANGAYABKT-UHFFFAOYSA-N |
SMILES |
C(CCCCCC(=O)O)CCCCC=O |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC=O |
Key on ui other cas no. |
3956-80-7 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













